molecular formula C12H8F3NO2S B15334047 Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B15334047
M. Wt: 287.26 g/mol
InChI Key: OTVNJQZNWGCCLB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
  • Methyl 2-[2-(Trifluoromethyl)phenyl]oxazole-4-carboxylate
  • Methyl 2-[2-(Trifluoromethyl)phenyl]imidazole-4-carboxylate

Comparison: Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3

InChI Key

OTVNJQZNWGCCLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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